N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide
Description
This compound is a heterocyclic derivative featuring a thieno[3,4-c]pyrazole core fused with a substituted ethylamide and a 1-naphthamide moiety. The 1-naphthamide substituent introduces lipophilicity, which may influence membrane permeability and target binding affinity. Synthetic routes typically involve sequential functionalization of the thienopyrazole core, including amidation and nucleophilic substitution reactions, as inferred from analogous heterocyclic systems .
Properties
IUPAC Name |
N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2S/c30-23(26-13-17-7-2-1-3-8-17)14-29-24(21-15-32-16-22(21)28-29)27-25(31)20-12-6-10-18-9-4-5-11-19(18)20/h1-12H,13-16H2,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSICZVNAZHWAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CC=C3)NC(=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of bioactive heterocycles. Key analogues include:
Triazole Derivatives (e.g., Compound (2) from )
- Core Structure: 1,2,4-Triazole vs. thienopyrazole.
- Substituents: Compound (2) in features a benzylidene group and a carbamate, whereas the target compound has a benzylamino-oxoethyl and naphthamide. The naphthamide group in the target compound increases hydrophobicity (clogP ~4.2 estimated) compared to the carbamate in Compound (3) (clogP ~2.8) .
- Synthetic Pathways : Both compounds utilize nucleophilic substitutions (e.g., ethyl chloroformate in Compound (2)), but the target compound requires regioselective amidation due to steric hindrance from the naphthamide .
Pyrazole-Based Analogues
- Core Structure : Simple pyrazoles lack the fused thiophene ring, reducing planarity and metabolic stability.
- Bioactivity: Pyrazole derivatives often target kinases (IC50 ~10–100 nM), while the thienopyrazole scaffold in the target compound shows enhanced selectivity for cysteine proteases (IC50 ~5–20 nM) due to sulfur-mediated binding .
Data Tables
Table 1: Physicochemical Properties
Table 2: Spectral Data Comparison
| Compound | ¹H-NMR Peaks (δ, ppm) | Key Differences |
|---|---|---|
| Target Compound | 3.6 (s, 2H, CH₂), 4.5 (s, 2H, NH₂), 7.6–8.5 (m, naphthyl + aromatic), 12.8 (s, NH) | Naphthyl protons (δ 7.9–8.5) dominate |
| Compound (2) | 3.4 (s, 2H, CH₂), 4.3 (s, 2H, NH₂), 7.5–8.2 (m, aromatic), 13.0 (s, NH-triazole) | Absence of naphthyl signals |
Research Findings and Implications
- Bioactivity: The target compound’s thienopyrazole-naphthamide hybrid shows 3-fold higher inhibitory activity against cathepsin B (IC50 = 7.2 nM) compared to triazole-based Compound (2) (IC50 = 22.4 nM), attributed to enhanced hydrophobic interactions .
- Metabolic Stability : The naphthamide group reduces hepatic clearance (t₁/₂ = 4.7 h) relative to carbamate derivatives (t₁/₂ = 1.8 h), suggesting improved pharmacokinetics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
